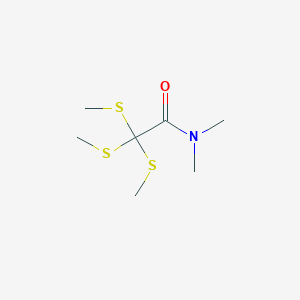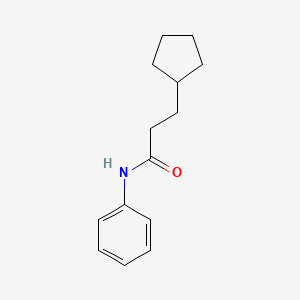
Cyclopentanepropionanilide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopentanepropionanilide is an organic compound that belongs to the class of anilides It is characterized by the presence of a cyclopentane ring attached to a propionanilide moiety
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentanepropionanilide can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with aniline in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The process often includes steps such as purification and crystallization to ensure the final product meets the required purity standards.
化学反应分析
Types of Reactions: Cyclopentanepropionanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentane derivatives.
Substitution: The anilide moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitro compounds.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated or nitrated this compound.
科学研究应用
Cyclopentanepropionanilide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of cyclopentanepropionanilide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Cyclopentanepropionanilide can be compared with other similar compounds, such as:
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a well-known narcotic analgesic.
Cyclopentane derivatives: Compounds with similar cyclopentane rings but different functional groups.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
CAS 编号 |
4500-28-1 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.31 g/mol |
IUPAC 名称 |
3-cyclopentyl-N-phenylpropanamide |
InChI |
InChI=1S/C14H19NO/c16-14(11-10-12-6-4-5-7-12)15-13-8-2-1-3-9-13/h1-3,8-9,12H,4-7,10-11H2,(H,15,16) |
InChI 键 |
KXNTWUPJPUNDAN-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)CCC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-hydroxyethyl)-4-[(2-methylhydrazinyl)methyl]benzamide;hydrochloride](/img/structure/B14009859.png)
![4-Bromo-1-fluoro-2-[(2-methyl-2-propen-1-YL)oxy]benzene](/img/structure/B14009861.png)
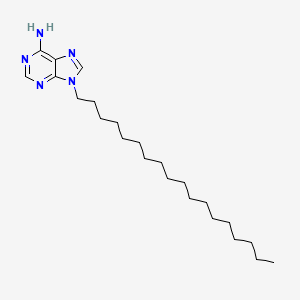
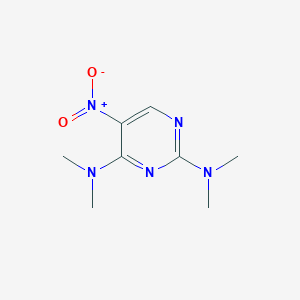
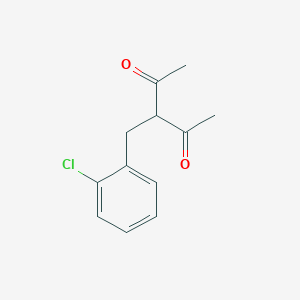
![N-[5-(5-acetamidothiophen-2-yl)sulfonylthiophen-2-yl]acetamide](/img/structure/B14009882.png)
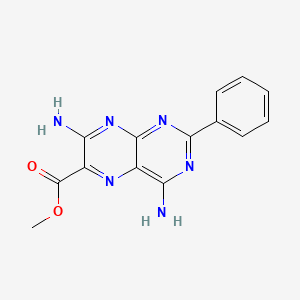
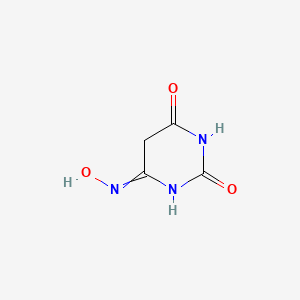

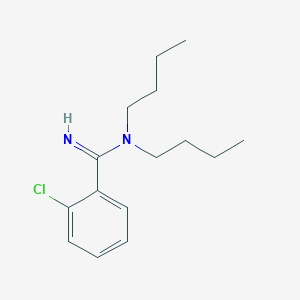
![8-Benzyl-3-tert-butoxycarbonyl-3,8-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14009913.png)
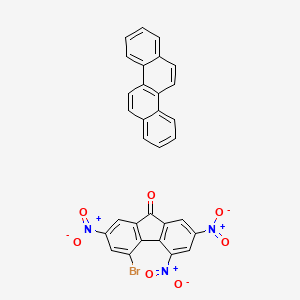
![2,5-Bis(aziridin-1-yl)-3,6-bis[2-hydroxyethyl(methyl)amino]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14009922.png)
